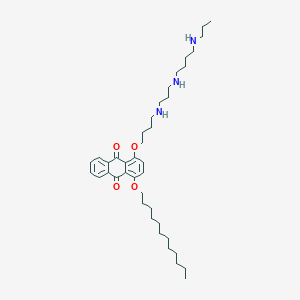![molecular formula C33H33N5O5 B12416301 (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including amides, nitro groups, and aromatic rings, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzylamine, naphthalene derivatives, and pyrrolidine. The synthetic route may involve:
Amide Bond Formation: Coupling of benzyl(methyl)amine with a naphthalene derivative using coupling reagents like EDCI or DCC.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Pyrrolidine Ring Formation: Cyclization reactions to form the pyrrolidine ring, possibly using intramolecular cyclization techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery for developing new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
- (2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-anthracen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and aromatic systems, which may impart unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C33H33N5O5 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)30(21-24-17-18-25-12-5-6-13-26(25)20-24)32(40)35-31(39)29-16-9-19-37(29)33(41)34-27-14-7-8-15-28(27)38(42)43/h2-8,10-15,17-18,20,29-30H,9,16,19,21-22H2,1H3,(H,34,41)(H,35,39,40)/t29-,30-/m0/s1 |
InChI-Schlüssel |
UYLNUSYIZWUOLL-KYJUHHDHSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1)[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

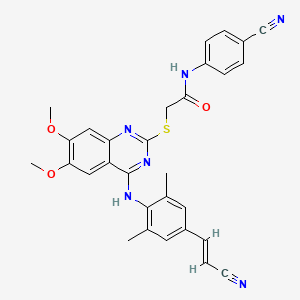
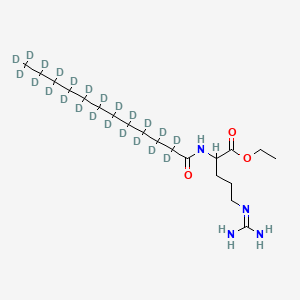

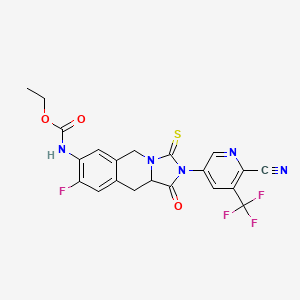
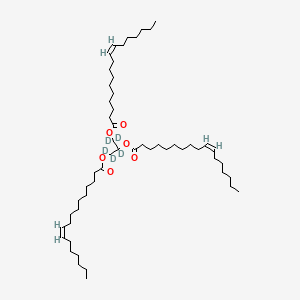
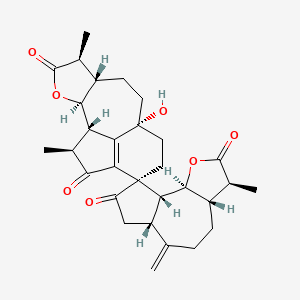

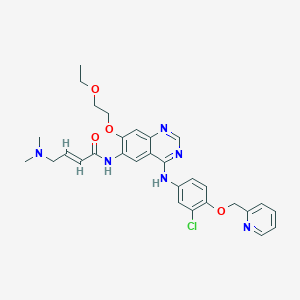
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)


